molecular formula C33H50O4 B13401694 2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid

2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid

Cat. No.: B13401694
M. Wt: 510.7 g/mol
InChI Key: AYHCPTDPDUADTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid is a triterpenoid derivative characterized by a cyclopenta[a]phenanthrene core. Key structural features include:

  • Acetyloxy group at position 2.
  • Pentamethyl substitution at positions 4, 4, 10, 13, and 13.
  • Heptanoic acid side chain with a methylidene group at position 5 and a methyl group at position 4.

Properties

IUPAC Name

2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O4/c1-20(2)21(3)10-11-23(29(35)36)24-14-18-33(9)26-12-13-27-30(5,6)28(37-22(4)34)16-17-31(27,7)25(26)15-19-32(24,33)8/h12,15,20,23-24,27-28H,3,10-11,13-14,16-19H2,1-2,4-9H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHCPTDPDUADTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis typically uses naturally occurring steroids such as cholenic acid derivatives or pregnenolone as starting materials, owing to their structural similarity and availability. These compounds serve as scaffolds for subsequent modifications.

Core Cyclization and Methylation

  • Step 1: Cyclization of the steroid backbone through acid-catalyzed or metal-catalyzed intramolecular reactions to form the pentacyclic structure.
  • Step 2: Methylation at specific carbons (positions 4, 10, 13, 14, 16, 17) using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, to achieve the pentamethyl pattern.

Functional Group Modifications

  • Hydroxylation: Selective hydroxylation at position 16 via oxidation using reagents like osmium tetroxide or via enzymatic hydroxylation.
  • Acetylation: Conversion of the 3-hydroxy group to the acetyloxy group using acetic anhydride in the presence of pyridine, which is a standard acetylation procedure.

Side Chain Elongation

  • Step 3: Attachment of the heptanoic acid side chain through a Wittig or HWE reaction, where a phosphonium or phosphonate ester reacts with an aldehyde or ketone precursor to form the methylidene group.
  • Step 4: The side chain is elongated by coupling with appropriate acyl chlorides or acid derivatives, followed by esterification or amidation as needed.

Final Purification

The final compound is purified via chromatographic techniques such as preparative HPLC or column chromatography, ensuring stereochemical purity and removal of by-products.

Representative Reaction Scheme

Steroidal precursor → Cyclization → Methylation → Hydroxylation → Acetylation → Side chain attachment → Purification

Notes on Variability and Optimization

  • The regioselectivity of methylation and hydroxylation is critical and often requires the use of directing groups or protecting groups.
  • Oxidation steps must be carefully controlled to avoid over-oxidation or degradation of sensitive functionalities.
  • The stereochemistry at multiple chiral centers must be preserved or selectively manipulated, often requiring chiral catalysts or auxiliaries.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Purpose References
1 Cyclization Acid or metal catalysts Core structure formation
2 Methylation Methyl iodide, K2CO3 Pentamethylation
3 Hydroxylation OsO4, enzymatic methods Hydroxyl group introduction
4 Acetylation Ac2O, pyridine Acetyloxy group formation
5 Side chain coupling Wittig/HWE reactions Elongation to heptanoic acid side chain

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound’s reactivity stems from three key functional groups:

  • Acetyloxy group : Susceptible to hydrolysis and transesterification.

  • Methylidene (C=CH₂) : Prone to addition reactions (e.g., hydrogenation, epoxidation).

  • Carboxylic acid : Participates in acid-base reactions, esterification, and amidation .

Hydrolysis of Acetyloxy Group

  • Reagents : Aqueous acids (HCl, H₂SO₄) or bases (NaOH, KOH).

  • Product : Corresponding alcohol derivative (hydroxy group at position 3).

  • Conditions : Mild heating (50–80°C) in polar solvents (e.g., ethanol/water) .

  • Application : Used to generate bioactive metabolites with enhanced solubility .

Oxidation of Hydroxyl Groups

  • Reagents : Jones reagent (CrO₃/H₂SO₄), pyridinium chlorochromate (PCC).

  • Product : Ketone formation at oxidized positions (e.g., C-16 hydroxyl → ketone).

  • Notes : Steric hindrance from the pentamethyl-substituted cyclopenta[a]phenanthrene core may limit reaction rates .

Esterification of Carboxylic Acid

  • Reagents : Alcohols (MeOH, EtOH) with acid catalysts (H₂SO₄, TsOH).

  • Product : Methyl or ethyl esters.

  • Purpose : Enhances membrane permeability for pharmacological studies .

Methylidene Group Reactions

  • Hydrogenation :

    • Reagents : H₂/Pd-C, PtO₂.

    • Product : Saturated hexyl side chain .

  • Epoxidation :

    • Reagents : m-CPBA (meta-chloroperbenzoic acid).

    • Product : Epoxide derivative, potentially bioactive .

Synthetic Modifications

Multi-step synthesis typically involves:

  • Acetylation : Protection of hydroxyl groups using acetic anhydride .

  • Side-Chain Functionalization : Alkylation or Grignard reactions to introduce methylidene groups.

  • Deprotection : Hydrolysis under controlled conditions to regenerate free hydroxyl or carboxylic acid groups .

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-assisted deprotonation enhancing reaction efficiency.

  • Epoxidation : Follows a concerted mechanism via electrophilic addition to the methylidene double bond .

  • Esterification : Acid-catalyzed nucleophilic attack by the alcohol on the protonated carboxylic acid .

Analytical Characterization

Post-reaction analysis employs:

  • NMR Spectroscopy : To confirm regioselectivity (e.g., ¹H NMR for acetyloxy removal).

  • Mass Spectrometry : Verifies molecular weight changes (e.g., +18 Da for hydrolysis) .

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, though steric effects from its polycyclic core necessitate optimized reaction conditions . Further studies are required to explore catalytic asymmetric modifications and in vivo metabolic pathways.

Mechanism of Action

Dehydroeburicoic acid monoacetate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences
Compound Name Core Structure Substituents at Position 3 Side Chain Features Biological Activity (If Reported)
Target Compound Cyclopenta[a]phenanthrene Acetyloxy 6-Methyl, 5-methylidene heptanoic acid N/A (Inferred potential anticancer)
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-Dihydroxy-4,4,10,13,14-pentamethyl...hept-5-enoic acid (MOL000273) Cyclopenta[a]phenanthrene Hydroxyl 6-Methyl, 5-ene heptanoic acid Oral bioavailability (OB): 30.93%
Ganoderic Acid DM [(Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl...hept-2-enoic acid] Cyclopenta[a]phenanthrene Keto group 2-Methyl, 6-ene heptanoic acid Cell cycle arrest (G1 phase) in MCF-7 cells
Eburicoic Acid [(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl...heptanoic acid] Cyclopenta[a]phenanthrene Hydroxyl 6-Methyl, 5-methylidene heptanoic acid Anticancer (breast cancer models)
Key Observations:
  • Side Chain Variations: The methylidene group in the target compound introduces rigidity, whereas double bonds (e.g., in MOL000273 or Ganoderic Acid DM) increase conformational flexibility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) LogP (Predicted) Solubility (Water) Stability
Target Compound N/A ~6.2 (High) Low Likely stable
MOL000273 N/A ~5.8 Moderate Stable (OB: 30.93%)
Compound 22 (from ) 243.1–245.5 4.9 Low High thermal stability
Key Observations:
  • The acetyloxy group in the target compound likely increases LogP compared to hydroxylated analogues, aligning with its predicted low water solubility .
  • High melting points in structurally related compounds (e.g., Compound 22 at 243–245°C) suggest crystalline stability, which may correlate with the target compound’s physical properties .

Pharmacokinetics and Bioactivity

  • Oral Bioavailability (OB) : MOL000273 exhibits moderate OB (30.93%), while the target compound’s acetyl group may further alter absorption and metabolism .
  • Anticancer Mechanisms: Ganoderic acids (e.g., DM, Me) downregulate NF-κB, cyclin D1, and Bcl-2, suggesting shared pathways for the target compound due to structural homology .

Biological Activity

The compound 2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid is a complex organic molecule with significant biological activity. Its structure suggests potential interactions with various biological pathways and targets. This article delves into the biological activities associated with this compound based on recent research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC32H50O4
Molecular Weight498.7 g/mol
IUPAC Name(2R)-2-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
InChI KeyFIWGZIBLJWZUEA-CAHOJKFZSA-N

Structural Features

The presence of acetyloxy and methylidene groups contributes to the compound's reactivity and biological interactions. The cyclopenta[a]phenanthrene core is indicative of a class of compounds known for their diverse pharmacological properties.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit various pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:

  • Cytokine Inhibition : The compound significantly reduces levels of IL-1β and TNF-α in vitro and in vivo models.
  • Mechanism of Action : The anti-inflammatory effects are mediated through the inhibition of the NF-kB signaling pathway and the downregulation of TLR4 expression in macrophages .

Anticancer Activity

Preliminary research indicates that this compound may exhibit anticancer properties by:

  • Inhibiting Cell Proliferation : Studies have demonstrated that it can inhibit the growth of various cancer cell lines through apoptosis induction.
  • Targeting Specific Pathways : The compound appears to interfere with key signaling pathways involved in tumorigenesis such as PI3K/Akt and MAPK pathways .

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits:

  • Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in neuronal cells.
  • Neuroinflammation Modulation : The compound modulates neuroinflammatory responses by inhibiting microglial activation .

Study 1: Anti-inflammatory Effects in DSS-Induced Colitis

A study investigated the effects of the compound on mice with dextran sulfate sodium (DSS)-induced colitis. Results indicated:

  • Histopathological Improvement : Mice treated with the compound showed reduced colon damage compared to control groups.
  • Cytokine Profile Alteration : Significant reductions in pro-inflammatory cytokines were observed in treated mice .

Study 2: Anticancer Activity Against Breast Cancer Cells

In vitro studies on breast cancer cell lines revealed:

  • Cell Viability Reduction : The compound reduced cell viability significantly at concentrations above 10 µM.
  • Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Q & A

Q. What methods resolve spectral overlaps in NMR characterization?

  • Methodology : Apply 2D NMR techniques (NOESY, ROESY) to distinguish overlapping proton signals from methyl and methylidene groups. Use cryoprobes to enhance sensitivity for low-concentration samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.